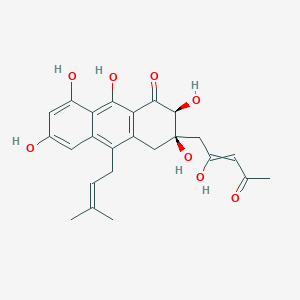
Neosartoricin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neosartoricin B is a secondary metabolite produced by the fungus Aspergillus nidulans. It is a highly-reducing polyketide with a complex chemical structure, known for its immunosuppressive properties. This compound was first identified in 2013 by researchers at UCLA, who discovered it through genome mining and heterologous expression techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neosartoricin B is biosynthetically produced by the fungus Aspergillus nidulans. The biosynthesis involves the use of highly-reducing polyketide synthases (HR-PKSs), which catalyze the formation of the polyketide backbone. The gene cluster responsible for the production of this compound was identified and expressed in Aspergillus nidulans, leading to the production of this compound .
Industrial Production Methods: The optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, would be crucial for maximizing the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Neosartoricin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carbonyl, and prenyl groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives. For example, oxidation of this compound can lead to the formation of neosartoricin C and D, which are structurally related compounds with different biological activities .
Aplicaciones Científicas De Investigación
Neosartoricin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of polyketides. In biology, it is used to investigate the role of secondary metabolites in fungal pathogenesis. In medicine, this compound is studied for its immunosuppressive properties, which could have potential therapeutic applications. In industry, it is explored for its potential use in the production of bioactive compounds .
Mecanismo De Acción
Neosartoricin B exerts its effects by inhibiting the proliferation of T-cells, which are crucial components of the immune system. This immunosuppressive activity is mediated through the inhibition of DNA synthesis in T-cells. The molecular targets of this compound include enzymes involved in the cell cycle and DNA replication .
Comparación Con Compuestos Similares
Neosartoricin B is structurally similar to other polyketides such as neosartoricin A, C, and D. These compounds share a common polyketide backbone but differ in their functional groups and biological activities. This compound is unique due to its specific immunosuppressive properties and its potential role in fungal pathogenesis .
List of Similar Compounds:- Neosartoricin A
- Neosartoricin C
- Neosartoricin D
- Aurovertin E
- Chaetoglobosin A
- Brefeldin A
Propiedades
Fórmula molecular |
C24H26O8 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S,3R)-2,3,6,8,9-pentahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/t23-,24+/m1/s1 |
Clave InChI |
SKHLOOKFZVSRKY-RPWUZVMVSA-N |
SMILES isomérico |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
SMILES canónico |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
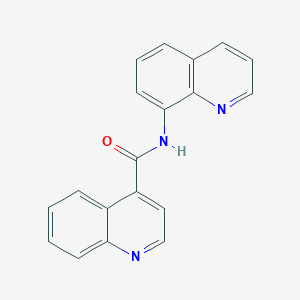
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14119766.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)


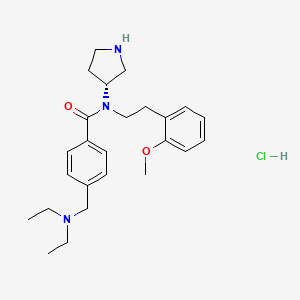
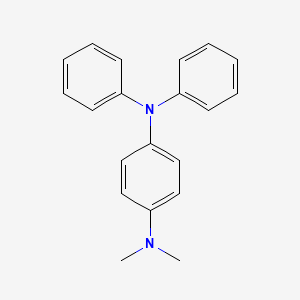
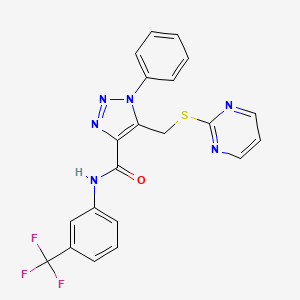

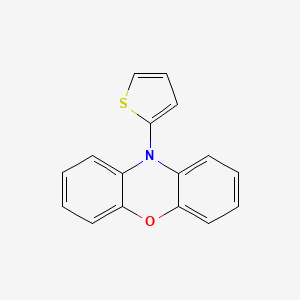
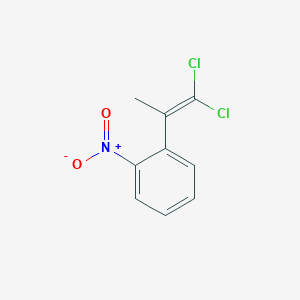
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
